molecular formula C8H5NO3S B2389740 2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid CAS No. 108085-62-7

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B2389740
CAS No.: 108085-62-7
M. Wt: 195.19
InChI Key: PCYGQWDOXVVKLM-UHFFFAOYSA-N
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Description

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and biological activity. This compound is a derivative of benzoxazole and contains a thiol group (-SH) and a carboxylic acid group (-COOH) in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid typically involves the reaction of 2-chlorobenzo[D]oxazole with thiourea under basic conditions to form the mercapto derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme activities and protein interactions.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of carbonic anhydrase.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid include:

  • 2-Mercaptobenzooxazole
  • 2-Mercaptobenzothiazole
  • 2-Mercaptobenzimidazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a thiol group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets .

Properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)12-8(13)9-5/h1-3H,(H,9,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYGQWDOXVVKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-thioxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate (Example 92A, 470 mg, 2.25 mmol) and potassium hydroxide (1.26 g, 22.5 mmol) were combined in a 11.6 mL mixture of tetrahydrofuran, methanol, and water (10:1:1) and stirred at 45° C. for three hours. The reaction mixture was diluted with ethyl acetate, washed with a 1 N aqueous solution of hydrochloric acid, dried over sodium sulfate, and concentrated under reduced pressure to afford the title compound. MS (ESI−) m/z 193.8 (M−H)−.
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